Gallacetophenone
Overview
Description
It is characterized by its molecular formula C8H8O4 and a molar mass of 168.148 g/mol . This compound is notable for its three hydroxyl groups attached to the benzene ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Gallacetophenone primarily targets tyrosinase , a key enzyme in melanogenesis . Tyrosinase plays a crucial role in the synthesis of melanin, a natural pigment that protects the skin from harmful ultraviolet radiation .
Mode of Action
This compound interacts with tyrosinase by binding to its active site . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 and a water molecule bridging the copper ions . This interaction inhibits the activity of tyrosinase, thereby reducing melanogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is melanogenesis, which involves the catalysis of tyrosine by tyrosinase . By inhibiting tyrosinase, this compound disrupts melanogenesis, leading to a reduction in melanin production .
Result of Action
The inhibition of tyrosinase by this compound results in a high anti-melanogenic effect, as observed in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This leads to a reduction in melanin production, which can help alleviate dermatological problems such as freckles, lentigo, age spots, and melasma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound
Biochemical Analysis
Biochemical Properties
Gallacetophenone interacts with key enzymes in biochemical reactions. Specifically, it has been found to inhibit tyrosinase, a key enzyme in melanogenesis . The binding of this compound to the active site of tyrosinase is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have a high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This suggests that this compound influences cell function by inhibiting tyrosinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosinase. This compound binds to the active site of tyrosinase, leading to the inhibition of the enzyme . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, and hydrogen bonding with Ser380 . This interaction results in changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Given its interaction with tyrosinase, it may play a role in the melanogenesis pathway .
Subcellular Localization
Given its interaction with tyrosinase, it may be localized in the melanocytes where tyrosinase is found
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallacetophenone can be synthesized from pyrogallol using zinc chloride and acetic anhydride. The process involves dissolving zinc chloride in glacial acetic acid, followed by the addition of acetic anhydride and pyrogallol. The mixture is heated at 140-145°C for 45 minutes, then cooled and crystallized from boiling water saturated with sulfur dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. Variations in the proportions of reactants and reaction conditions are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Gallacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
Gallacetophenone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays.
Comparison with Similar Compounds
Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.
Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.
2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.
Uniqueness: this compound is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .
Biological Activity
Gallacetophenone, a phenolic compound, has garnered attention in recent years for its notable biological activities, particularly in the context of skin health and pigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting melanogenesis, and potential applications in dermatology.
Tyrosinase Inhibition
this compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme critical in the biosynthesis of melanin. Melanin production occurs via a series of enzymatic reactions where tyrosinase catalyzes the conversion of tyrosine to dopaquinone, leading to melanin formation. Studies have demonstrated that this compound binds to the active site of tyrosinase, stabilizing its interaction through hydrophobic and hydrogen bonding interactions with specific amino acids such as His367 and Ser380 .
The binding mode suggests that this compound does not directly interact with copper ions at the active site but instead forms a bridge through water molecules, facilitating its inhibitory action . This inhibition is dose-dependent, with significant reductions in melanin content observed at concentrations as low as 30 µM .
Efficacy in Melanogenesis Inhibition
In Vitro Studies
In vitro experiments using human epidermal melanocytes revealed that this compound significantly reduces melanin synthesis. A study reported that this compound did not exhibit cytotoxicity at concentrations up to 1000 µM, allowing for safe application in cellular models . The results indicated a marked decrease in melanin content over time when treated with this compound, confirming its potential as an anti-melanogenic agent.
3D Skin Models
Further investigations utilized 3D human skin equivalents to assess the whitening effects of this compound. The epidermal pigmentation was quantitatively analyzed using lightness indices (L* values), showing a significant whitening effect over a 14-day treatment period compared to controls . Histological analyses corroborated these findings, revealing reduced melanin deposits in treated skin equivalents .
Case Studies and Research Findings
A comprehensive study published in Molecules (2020) highlighted this compound's effectiveness as a tyrosinase inhibitor through high-throughput screening methods. The study identified this compound among three novel compounds that displayed potent anti-melanogenic properties .
Table 1: Summary of Key Findings on this compound
Study | Methodology | Key Findings |
---|---|---|
Molecules (2020) | In vitro assays on human melanocytes | Significant inhibition of melanin production; non-cytotoxic up to 1000 µM |
Human Skin Equivalents | 3D skin model analysis | Observed whitening effects; reduced melanin levels confirmed histologically |
Molecular Docking Studies | Computational modeling | Detailed binding interactions with tyrosinase elucidated |
Properties
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROXSOOOAZHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060179 | |
Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-21-2, 29477-54-1 | |
Record name | Gallacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2,3,4-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |
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Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-trihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GALLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gallacetophenone exhibits anti-melanogenic activity by directly inhibiting tyrosinase, a key enzyme in melanin biosynthesis. [] Computational modeling suggests that this compound binds to the active site of tyrosinase, stabilized by hydrophobic interactions with amino acid residues Histidine 367, Isoleucine 368, and Valine 377. Furthermore, hydrogen bonding with Serine 380 and a water molecule bridging copper ions within the active site contribute to the inhibitory binding. [] This binding prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin production. []
A: Yes, research indicates that this compound can be employed for detecting Boric Acid. The compound demonstrates a notable response to Boric Acid at a pH of 8.58. [] This interaction is characterized by a decrease in absorbance at a wavelength of 330 nm with increasing Boric Acid concentration. [] This spectral change forms the basis for detection.
ANone: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.
A: While specific spectroscopic data isn't detailed in the provided abstracts, several studies utilize UV-Vis spectrophotometry to investigate the interactions of this compound with various metals. For instance, its complex with Boric Acid shows decreased absorbance at 330 nm. [] Additionally, infrared spectroscopy has been used to elucidate the structure of a this compound-Bismuth complex. []
A: Research suggests that this compound can function as a co-catalyst in the oxidative coupling of primary amines to imines. [] In a system utilizing gold nanoparticles assembled on polymerized polydiacetylene nanotubes, this compound facilitates the efficient conversion of primary amines into imines under ambient conditions using minimal amounts of metal and quinone. []
A: Yes, computational molecular modeling was employed to understand the interaction between this compound and tyrosinase at the atomic level. [] This modeling revealed key binding interactions, including hydrophobic interactions and hydrogen bonding, contributing to this compound's inhibitory effect on the enzyme. []
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